molecular formula C12H26S B12657540 4,8,8-Trimethylnonane-4-thiol CAS No. 50433-66-4

4,8,8-Trimethylnonane-4-thiol

Cat. No.: B12657540
CAS No.: 50433-66-4
M. Wt: 202.40 g/mol
InChI Key: IXJVTPOKVBQHRE-UHFFFAOYSA-N
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Description

4,8,8-Trimethylnonane-4-thiol is a chemical compound with the molecular formula C12H26S . It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,8-Trimethylnonane-4-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a thiol precursor with a suitable alkyl halide. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,8,8-Trimethylnonane-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8,8-Trimethylnonane-4-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in targeting oxidative stress and redox biology.

    Industry: Thiols are used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,8,8-Trimethylnonane-4-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in protein structure and function. Additionally, thiols can act as antioxidants, neutralizing reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,8-Trimethylnonane-4-thiol is unique due to its specific structure, which includes three methyl groups and a longer carbon chain. This structure can influence its reactivity and applications compared to simpler thiols .

Properties

CAS No.

50433-66-4

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

4,8,8-trimethylnonane-4-thiol

InChI

InChI=1S/C12H26S/c1-6-8-12(5,13)10-7-9-11(2,3)4/h13H,6-10H2,1-5H3

InChI Key

IXJVTPOKVBQHRE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCCC(C)(C)C)S

Origin of Product

United States

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